molecular formula C57H91N17O12 B071793 (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) CAS No. 161650-01-7

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Cat. No. B071793
M. Wt: 1206.4 g/mol
InChI Key: XLONJGQDWUWWLC-ZXCMXKESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is a modified C-terminal fragment of Neuropeptide Y (NPY). It has been used in various studies, including those focusing on breast cancer imaging . This peptide has been shown to displace [3H]NPY bound to rat brain membranes (Y2) with an IC50 = 0.174 µM and inhibit the NPY-induced intracellular calcium release in human erythroleukemia cells (Y1) with an IC50 = 9 nM .


Synthesis Analysis

The peptide was synthesized on solid phase and conjugated to NOTA chelator . To improve the peptide tracer stability, modifications of the peptide backbone, the chelator, and the use of D- and non-natural amino acids were proposed .


Molecular Structure Analysis

The molecular formula of “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is C57H91N17O12 . The single-letter representation of the peptide sequence is H2N-INPIYRLRY-NH2, and the three-letter representation is H2N-Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2 .


Physical And Chemical Properties Analysis

The average molecular weight of “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is 1206.44, and the exact molecular weight is 1205.7 . The net charge at pH=7.0 is 4.97, and the average hydrophilicity is -0.75 . The peptide appears as a white powdery solid .

Future Directions

While there is limited information available on the future directions of research involving “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)”, it has been suggested that it could be a promising candidate for the targeting of NPY-Y1R positive tumors .

properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66)/t31-,32-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONJGQDWUWWLC-ZXCMXKESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H91N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2

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